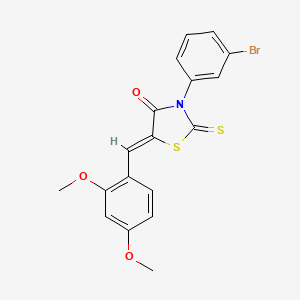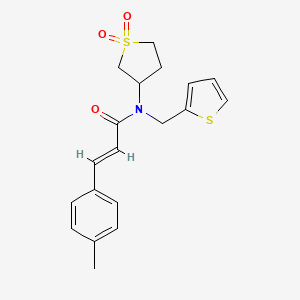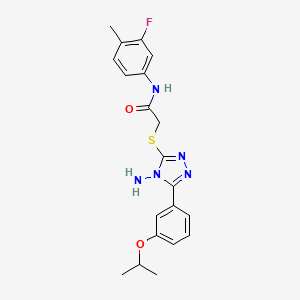
(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with bromophenyl and dimethoxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one
Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow synthesis, optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the bromophenyl or dimethoxybenzylidene moieties using reagents like N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: N-bromosuccinimide, alkyl halides
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols
Substitution products: Halogenated or alkylated derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its antimicrobial and anti-inflammatory properties.
Medicine: Exploring its potential as an anticancer agent.
Industry: Potential use in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets and pathways. For example:
Molecular targets: Enzymes or receptors involved in inflammation or cancer cell proliferation.
Pathways involved: Inhibition of key signaling pathways such as NF-κB or MAPK.
相似化合物的比较
Similar Compounds
- (5Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(3-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromophenyl group in (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may confer unique biological activities compared to its chlorophenyl or fluorophenyl analogs. This could result in differences in potency, selectivity, or pharmacokinetic properties.
属性
分子式 |
C18H14BrNO3S2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
(5Z)-3-(3-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrNO3S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)20(18(24)25-16)13-5-3-4-12(19)9-13/h3-10H,1-2H3/b16-8- |
InChI 键 |
VNPOERIQZPYNCZ-PXNMLYILSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-(4-tert-butylbenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12146771.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12146788.png)
![ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12146796.png)
![3-[3-(4-chlorophenoxy)propyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12146802.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146821.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146830.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146831.png)
![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B12146833.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12146838.png)


